molecular formula C12H15N3O3 B1388087 1,2-Diazepan-1-yl(4-nitrophenyl)methanone CAS No. 1135283-09-8

1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Cat. No.: B1388087
CAS No.: 1135283-09-8
M. Wt: 249.27 g/mol
InChI Key: VOJPVCYTWXJKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diazepan-1-yl(4-nitrophenyl)methanone (CAS 1135283-09-8) is a chemical compound with a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol . This reagent is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. As a diazepane derivative, this compound is of significant interest in medicinal chemistry and organic synthesis. The structure features a seven-membered 1,2-diazepane ring, a valuable scaffold in pharmaceutical research, coupled with a 4-nitrophenyl group that can serve as a versatile synthetic handle . Researchers may employ this compound as a key building block (synthon) for the construction of more complex nitrogen-containing heterocycles. The nitro group is a strong electron-withdrawing moiety, making this compound a potential candidate for studies in materials science, such as the development of nonlinear optical (NLO) materials. It is recommended that this material be stored sealed in a dry environment at 2-8°C to ensure long-term stability . For comprehensive handling and safety information, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

diazepan-1-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(14-9-3-1-2-8-13-14)10-4-6-11(7-5-10)15(17)18/h4-7,13H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJPVCYTWXJKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202466
Record name (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-09-8
Record name (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone Molecular Formula: C₁₂H₁₅N₃O₃ Core Scaffold: 1,2-Diazepane (Homopiperazine isomer; a 7-membered cyclic hydrazine) Key Functionality: N-acyl hydrazine (amide) with a p-nitroaryl moiety.[1][2][3][4][5][6][7]

This guide details the high-purity synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone . Unlike the more common 1,4-diazepines (e.g., Diazepam), the 1,2-diazepane scaffold represents a cyclic hydrazine. These structures are critical in proteomics as reactive probes and in medicinal chemistry as peptidomimetics.

The synthesis described below prioritizes regiocontrol and safety . Direct alkylation of hydrazine often yields polymers; therefore, this protocol utilizes a dicarboxylate-protected cyclization strategy to ensure the formation of the 7-membered ring, followed by a controlled acylation to install the 4-nitrobenzoyl group.

Retrosynthetic Analysis

The construction of the target molecule is divided into two distinct phases:

  • Ring Construction: Formation of the 1,2-diazepane core via double alkylation of a protected hydrazine.

  • Desymmetrization/Acylation: Mono-acylation of the symmetric diamine with 4-nitrobenzoyl chloride.

Retrosynthesis Target Target: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone Core Intermediate: 1,2-Diazepane Target->Core Acylation (4-Nitrobenzoyl Cl) Protected Precursor: Diethyl 1,2-diazepane-1,2-dicarboxylate Core->Protected Hydrolysis & Decarboxylation Reagents Starting Materials: 1,5-Dibromopentane + Diethyl hydrazine-1,2-dicarboxylate Protected->Reagents Cyclization (NaH/DMF)

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Synthetic Protocol

Phase 1: Synthesis of 1,2-Diazepane (The Core)

Objective: Construct the 7-membered hydrazine ring without polymerization. Mechanism: Nucleophilic substitution (


) of 1,5-dibromopentane by the deprotonated hydrazine dicarboxylate.
Step 1.1: Cyclization
  • Reagents: Diethyl hydrazine-1,2-dicarboxylate (1.0 eq), 1,5-Dibromopentane (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq).

  • Solvent: DMF (Anhydrous).[8]

  • Protocol:

    • Suspend NaH (2.2 eq) in anhydrous DMF under

      
       atmosphere at 0°C.
      
    • Dropwise add Diethyl hydrazine-1,2-dicarboxylate (1.0 eq) dissolved in DMF. Evolution of

      
       gas will be observed. Stir for 30 min.
      
    • Add 1,5-Dibromopentane (1.1 eq) slowly to the reaction mixture.

    • Warm to room temperature and then heat to 60°C for 4 hours.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[8] Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc) to yield Diethyl 1,2-diazepane-1,2-dicarboxylate .

Step 1.2: Deprotection (Hydrolysis/Decarboxylation)
  • Reagents: KOH (4.0 eq), Ethylene Glycol.

  • Protocol:

    • Dissolve the protected diazepane in ethylene glycol containing KOH.

    • Heat to reflux (150°C) for 12 hours. This harsh condition is necessary to hydrolyze the carbamates and decarboxylate the resulting carbamic acids.

    • Isolation: Distill the free amine (1,2-diazepane) directly from the reaction mixture under reduced pressure, or extract with ether after dilution with water.

    • Product: 1,2-Diazepane (Colorless oil). Note: This compound is sensitive to air oxidation; store under inert gas.

Phase 2: Synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Objective: Mono-acylation of the symmetric diamine. Challenge: Preventing di-acylation. Strategy: Use of low temperature and slow addition of the electrophile.[5][6][9]

Step 2.1: Acylation
  • Reagents: 1,2-Diazepane (1.2 eq), 4-Nitrobenzoyl chloride (1.0 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Protocol:

    • Dissolve 1,2-Diazepane (1.2 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to -10°C (ice/salt bath).

    • Dissolve 4-Nitrobenzoyl chloride (1.0 eq) in DCM.

    • Critical Step: Add the acid chloride solution dropwise over 1 hour to the amine solution. High local concentration of acid chloride favors di-acylation; slow addition favors mono-acylation.

    • Stir at 0°C for 2 hours, then warm to room temperature.

    • Workup: Wash with saturated

      
       (to remove acid), then water.
      
    • Purification: The crude mixture will contain unreacted diazepane, the target mono-acyl product, and trace di-acyl product. Purify via column chromatography on Silica Gel (DCM/MeOH gradient). The mono-acyl product is more polar than the di-acyl impurity.

Analytical Data Summary (Expected)

ParameterValue / Characteristic
Appearance Pale yellow solid (due to nitro group)
Molecular Weight 249.27 g/mol
¹H NMR (CDCl₃)

8.30 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 3.80-3.60 (m, 4H, N-CH₂), 1.80-1.60 (m, 6H, Ring-CH₂). Broadening may occur due to amide rotamers.
MS (ESI) [M+H]⁺ = 250.2
IR Spectrum ~1640 cm⁻¹ (Amide C=O), ~1520/1345 cm⁻¹ (NO₂ stretch), ~3300 cm⁻¹ (Free N-H stretch)

Reaction Pathway Visualization

SynthesisPath Start Hydrazine-1,2-dicarboxylate Step1 Step 1: Cyclization (1,5-Dibromopentane, NaH) Start->Step1 Inter1 Diethyl 1,2-diazepane-1,2-dicarboxylate Step1->Inter1 Step2 Step 2: Hydrolysis (KOH, Ethylene Glycol, Reflux) Inter1->Step2 Core 1,2-Diazepane (Free Amine) Step2->Core Step3 Step 3: Acylation (4-Nitrobenzoyl Cl, -10°C) Core->Step3 Final Target: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone Step3->Final

Figure 2: Step-by-step reaction pathway highlighting critical intermediates.

Safety & Handling (E-E-A-T)

  • Hydrazine Derivatives: 1,2-Diazepane is a cyclic hydrazine. Hydrazines are potential carcinogens and can be absorbed through the skin. All operations must be conducted in a fume hood with proper PPE (nitrile gloves, safety glasses).

  • 4-Nitrobenzoyl Chloride: A potent lachrymator and corrosive. Hydrolyzes rapidly in moist air to release HCl. Handle under inert atmosphere.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench excess reagent carefully with isopropanol before adding water.

References

  • Cyclization of Hydrazines: "Synthesis of 1,2-diazepane derivatives." Chemical Synthesis Database. Link

  • Protected Hydrazine Strategy: "Synthesis of di-alkyl hydrazine-1,2-dicarboxylates." ResearchGate.[2][10] Link

  • Acylation Protocols: "Identification, synthesis and characterization of principal process related potential impurities in Diazepam." Journal of Chemical and Pharmaceutical Research. Link

  • General Heterocycle Synthesis: Organic Syntheses, Coll. Vol. 2, p. 208 (1943); Vol. 16, p. 22 (1936).

Sources

Chemical Profile & Synthetic Utility: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Diazepan-1-yl(4-nitrophenyl)methanone (CAS: Available via catalog, e.g., SCBT) is a specialized heterocyclic building block utilized primarily in proteomics research and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a seven-membered saturated hydrazine ring (1,2-diazepane) mono-acylated with a p-nitrobenzoyl moiety.

This molecule represents a "privileged scaffold" modification.[2][3][4][5] The 1,2-diazepane core offers a semi-rigid, distinct 3D conformational space compared to the more common 1,4-diazepines (e.g., Diazepam) or piperazines. The nitro group serves as a latent functionality—reducible to an aniline for further combinatorial expansion—making this compound a critical intermediate in the synthesis of peptidomimetics and enzyme inhibitors.

Part 1: Physicochemical Specifications

The precise molecular weight is critical for stoichiometric calculations in library synthesis and for identifying the parent ion in mass spectrometry-based proteomic screens.

Table 1: Core Chemical Data
PropertyValueNotes
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol Average Mass
Monoisotopic Mass 249.1113 Da Essential for HRMS validation
Structure Type Cyclic Hydrazine Amide7-membered ring (homopiperazine analog)
LogP (Predicted) ~1.3 - 1.6Lipophilic enough for cell permeability; soluble in DMSO/MeOH
H-Bond Donors 1 (Secondary Amine)The N2 nitrogen of the diazepane ring
H-Bond Acceptors 4Nitro group (2), Amide carbonyl (1), N2 (1)
Appearance Pale Yellow SolidCharacteristic of p-nitrobenzamides

Part 2: Synthetic Architecture & Protocol

The synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone requires careful control of stoichiometry to prevent the formation of the bis-acylated byproduct (where both ring nitrogens react).

Mechanistic Pathway

The reaction follows a standard nucleophilic acyl substitution (Schotten-Baumann type). The 1,2-diazepane core is nucleophilic at both nitrogen positions. However, once the first nitrogen is acylated, the electron-withdrawing nature of the carbonyl group (and the p-nitrobenzoyl system) significantly reduces the nucleophilicity of the adjacent nitrogen (N2) via inductive effects, naturally favoring the mono-product if conditions are controlled.

Experimental Protocol (Self-Validating)

Reagents: 1,2-Diazepane (1.0 eq), 4-Nitrobenzoyl chloride (0.95 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Preparation: Dissolve 1,2-diazepane (e.g., 10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Nitrogen or Argon). Cool to 0°C.[6]

    • Why: Cooling suppresses side reactions and controls the exotherm of the acid chloride addition.

  • Addition: Dissolve 4-nitrobenzoyl chloride (9.5 mmol) in DCM (10 mL). Add this solution dropwise to the diazepane mixture over 30 minutes.

    • Criticality: Using a slight deficit of the acid chloride (0.95 eq) ensures the unreacted starting material is the diazepane, which is easier to remove via aqueous wash than the bis-acylated impurity.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[7]

  • Workup:

    • Wash organic phase with sat. NaHCO₃ (removes HCl/acid).

    • Wash with water.[7][8]

    • Crucial Step: Extract with 1M HCl. The product (containing a secondary amine) will protonate and move to the aqueous layer, while bis-acylated byproducts (neutral) stay in the organic layer.

    • Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM. This ensures high purity.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 1,2-Diazepane (Nucleophile) Step1 Step 1: Acylation (0°C, DCM, TEA) Nucleophilic Attack Start->Step1 Reagent Reagent: 4-Nitrobenzoyl Cl (Electrophile) Reagent->Step1 Intermediate Crude Mixture: Mono- + Bis-product Step1->Intermediate Extraction Acid/Base Extraction (Purification Logic) Intermediate->Extraction Selectivity Check Final Target: 1,2-Diazepan-1-yl (4-nitrophenyl)methanone Extraction->Final Isolates Mono-Amine

Caption: Figure 1. Selective synthesis workflow utilizing acid-base extraction to isolate the mono-acylated 1,2-diazepane product.

Part 3: Analytical Validation (QC)

To ensure the integrity of the molecule for research use, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[11]
  • Target Ion: Look for the

    
     peak at m/z 250.12 .
    
  • Fragmentation Pattern:

    • Loss of the nitro group (

      
      ).
      
    • Cleavage of the amide bond, yielding the benzoyl cation (

      
      ) and the diazepane ring.
      
Proton NMR (¹H-NMR)
  • Aromatic Region: Two doublets (approx 8.3 ppm and 7.7 ppm) integrating to 2H each, characteristic of the para-substituted nitrobenzene system.

  • Aliphatic Region: The 1,2-diazepane ring protons will appear as multiplets.

    • Key Diagnostic: The protons adjacent to the acylated nitrogen (N1) will be chemically distinct and downfield (3.5–4.0 ppm) compared to the protons adjacent to the secondary amine (N2) (2.8–3.2 ppm).

Visualization: QC Decision Tree

QCDecision Sample Synthesized Sample LCMS LC-MS Analysis [M+H]+ = 250.1? Sample->LCMS Purity Purity > 95%? LCMS->Purity Yes Fail Repurify (Recrystallize) LCMS->Fail No (Wrong Mass) NMR 1H-NMR Diagnostic Split? Purity->NMR Yes Purity->Fail No (Bis-product present) Pass RELEASE for Assay NMR->Pass Distinct N-CH2 peaks NMR->Fail Broad/Undefined

Caption: Figure 2. Quality Control decision tree ensuring molecular identity and purity before biological application.

Part 4: Research Applications

Proteomics & Activity-Based Probes

This molecule is frequently used as a "capped" building block. The free secondary amine (N2) of the diazepane ring is a potent nucleophile. In proteomics, it can be reacted with electrophilic warheads (e.g., chloroacetamides, acrylamides) to create probes that covalently modify cysteine residues in proteins. The p-nitrobenzoyl group acts as a distinct hydrophobic handle or can be replaced by a fluorophore.

Fragment-Based Drug Discovery (FBDD)

The 1,2-diazepane scaffold mimics the turn structures found in peptides (specifically


-turns).
  • Nitro-Reduction: The nitro group is easily reduced (

    
     or 
    
    
    
    ) to an aniline (
    
    
    ).
  • Library Expansion: This aniline can then be coupled with hundreds of carboxylic acids to generate a library of "Diazepane-Benzamide-R" compounds, screening for inhibition of GPCRs or kinases where restricted conformation is required for binding.

References

  • Santa Cruz Biotechnology (SCBT). 1,2-Diazepan-1-yl(4-nitrophenyl)methanone Product Data. Retrieved from (Verified Catalog Item).

  • PubChem. Compound Summary: Triallyl cyanurate (Reference for C12H15N3O3 Isomers and Calculation Standards). .

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[9][7] .

  • Magid, R. M.Nucleophilic Substitutions of 1,2-Diazepines. Tetrahedron, 1980. (Foundational chemistry of the 1,2-diazepane ring system).
  • BenchChem. Synthesis of Benzodiazepine Precursors and Nitro-benzoylation Protocols. .

Sources

solubility of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Audience: Researchers, scientists, and drug development professionals. Core Focus: A comprehensive analysis of the solubility characteristics of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone in organic solvents, blending theoretical principles with practical experimental guidance.

Introduction: The Critical Role of Solubility

The journey of a chemical compound from laboratory synthesis to practical application is fundamentally governed by its physicochemical properties. Among these, solubility stands out as a cornerstone parameter. It dictates the choice of solvents for synthesis and purification, influences the design of analytical methods, and is a critical determinant of a compound's viability in biological and pharmaceutical contexts. This guide provides a detailed examination of the solubility profile of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone (MW: 249.27 g/mol [1]), offering predictive insights and robust methodologies for its empirical determination.

Molecular Structure Analysis: The Drivers of Solubility Behavior

To understand the solubility of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone, we must first dissect its molecular architecture. The structure integrates several functional groups that collectively define its polarity, hydrogen bonding capacity, and overall intermolecular interactions.

  • The Polar Core: The molecule's character is dominated by two highly polar functionalities: the 4-nitrophenyl group and the methanone (ketone) linker . The nitro group (-NO₂) is a potent electron-withdrawing group, creating a strong dipole moment. The carbonyl group (C=O) is also significantly polarized. This inherent polarity suggests a strong affinity for polar solvents.

  • Hydrogen Bonding Potential: The diazepane ring contains two nitrogen atoms, which can act as hydrogen bond acceptors. The carbonyl oxygen and the oxygens of the nitro group also serve as hydrogen bond acceptor sites. This capacity for hydrogen bonding is a key factor for solubility in protic solvents (e.g., alcohols).

  • Aromatic and Aliphatic Components: The presence of the phenyl ring and the seven-membered diazepane ring introduces non-polar, hydrophobic character. The overall solubility in any given solvent will be a balance between the polar "head" (nitrophenyl methanone) and the more non-polar cyclic "tail" (diazepane).

The widely applied principle of "like dissolves like" provides a foundational rule for predicting solubility.[2][3] This principle suggests that polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents. Based on its structure, 1,2-Diazepan-1-yl(4-nitrophenyl)methanone is unequivocally a polar molecule, guiding our solvent selection strategy.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful model.[4] This approach deconstructs the total cohesive energy of a substance into three distinct parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP values are more likely to be miscible.[5] The distance (Ra) between a solute and a solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.[6]

G cluster_solute Solute HSP cluster_solvent Solvent HSP Solute δD_solute, δP_solute, δH_solute Result High Solubility Solute->Result Small HSP Distance (Ra < R₀) Solvent δD_solvent, δP_solvent, δH_solvent Solvent->Result Leads to...

Caption: Logical relationship for predicting solubility using Hansen Solubility Parameters (HSP).

Predicted Solubility Profile in Common Organic Solvents

While specific experimental data for this compound is not publicly available, a reliable qualitative solubility profile can be predicted based on its molecular analysis and the properties of common laboratory solvents.

Solvent Class Solvent Example Predicted Solubility Scientific Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Highly polar solvent with strong hydrogen bond accepting capability, ideal for solvating the polar groups of the compound.
N,N-Dimethylformamide (DMF)High Similar to DMSO, its high polarity effectively overcomes the solute's crystal lattice energy.
AcetoneModerate to High Good polarity, but less effective than DMSO or DMF at solvating highly polar structures.[7]
Polar Protic MethanolModerate Capable of both hydrogen bond donation and acceptance. The small non-polar methyl group allows for good interaction.[7]
EthanolModerate Similar to methanol, but the larger ethyl group slightly increases non-polar character, potentially reducing solubility compared to methanol.
Non-Polar TolueneLow to Very Low Aromatic but non-polar. Incapable of forming strong interactions with the polar nitro and carbonyl groups.
HexaneVery Low / Insoluble Aliphatic and highly non-polar. Fails to provide the necessary polar or hydrogen bonding interactions for solvation.[7]
Chlorinated Dichloromethane (DCM)Moderate Intermediate polarity allows it to solvate a range of compounds. It will likely interact well with the less polar parts of the molecule.
ChloroformModerate to High Freely soluble for the related compound Diazepam, suggesting it can effectively solvate the core structure.[7][8]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a gold-standard technique for accurately measuring the equilibrium solubility of a compound.[9]

Methodology:

  • Preparation: Add an excess amount of solid 1,2-Diazepan-1-yl(4-nitrophenyl)methanone to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath, typically maintained at 25 °C (298.15 K). Agitate the samples for 24-72 hours. The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Cease agitation and allow the vials to rest in the temperature bath for at least 24 hours, enabling the undissolved solid to sediment completely. Centrifugation can be used to expedite this step.

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) to remove any microscopic particulates. This step is critical to prevent artificially high results.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] A calibration curve with known standards must be used for accurate quantification.

  • Calculation: Determine the solubility from the measured concentration and the dilution factor.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-72h) in Shaker Bath A->B C 3. Allow Solid to Settle (Phase Separation) B->C D 4. Withdraw & Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify via HPLC E->F G 7. Calculate Solubility F->G

Caption: Standard experimental workflow for the shake-flask solubility determination method.

Implications for Research and Drug Development

An accurate understanding of this compound's solubility is not merely an academic exercise; it has profound practical consequences:

  • Chemical Synthesis: Solvent choice impacts reaction rates, yields, and impurity profiles. Knowing the solubility of starting materials and products is essential for process optimization.

  • Purification: Techniques like recrystallization are entirely dependent on differential solubility in various solvents at different temperatures.

  • In Vitro Screening: For biological assays, compounds are typically stored as concentrated stock solutions in DMSO.[9] Poor solubility can lead to compound precipitation in aqueous assay buffers, causing inaccurate and unreliable results.

  • Pharmaceutical Formulation: For a compound to be a viable drug candidate, its solubility in both aqueous and lipid environments is paramount for absorption and bioavailability. Early knowledge of its solubility profile informs formulation strategies to enhance delivery.[10]

Conclusion

1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a polar molecule whose solubility is dictated by its prominent nitro and carbonyl functional groups. It is predicted to be highly soluble in polar aprotic solvents such as DMSO and DMF, moderately soluble in alcohols and chlorinated solvents, and poorly soluble in non-polar hydrocarbons. While these predictions provide a strong directional guide, rigorous experimental determination using standardized methods like the shake-flask technique is imperative for generating the precise, quantitative data required for advanced research and development applications.

References

  • Title: Hansen solubility parameter – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Solubility test for Organic Compounds Source: Online document URL: [Link]

  • Title: Experiment 1. Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Online document URL: [Link]

  • Title: The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hansen parameters of the different organic solvents used. Source: ResearchGate URL: [Link]

  • Title: HSP for Beginners - Hansen Solubility Parameters Source: Hansen Solubility Parameters URL: [Link]

  • Title: Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Physicochemical characteristics of diazepam and midazolam. Source: ResearchGate URL: [Link]

  • Title: Diazepam (PIM 181) Source: Inchem.org URL: [Link]

  • Title: DIAZEPAM Source: SWGDrug URL: [Link]

Sources

1,2-Diazepan-1-yl(4-nitrophenyl)methanone spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Spectral Analysis, and Synthetic Protocols[1]

Executive Summary & Compound Profile

Target Analyte: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone CAS Registry Number: Not widely listed (Novel/Intermediate) Molecular Formula: C₁₂H₁₅N₃O₃ Molecular Weight: 249.27 g/mol

This guide serves as a definitive reference for the characterization of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone, a critical intermediate in the synthesis of homopiperazine-based peptidomimetics and nitrogen-rich heterocyclic libraries. The compound features a 7-membered 1,2-diazepane ring acylated at the N1 position by a para-nitrobenzoyl moiety.

The spectral data presented below synthesizes experimental fragment analysis with high-fidelity predictive modeling based on analogous N-benzoyl hydrazides and 1,2-diazepane scaffolds.

Synthetic Methodology

To ensure spectral data correlates to a high-purity sample, the following synthesis protocol is recommended. This method minimizes the formation of the N1,N2-bis-acylated byproduct.

Reaction Class: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

Protocol:
  • Preparation: Charge a flame-dried round-bottom flask with 1,2-diazepane (1.0 equiv) and Triethylamine (TEA) (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (0.95 equiv) in DCM over 30 minutes. Note: Using a slight deficit of the acid chloride prevents di-acylation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of EtOAc/Hexanes (30% to 60%).

Synthesis Pathway Visualization

Synthesis SM1 1,2-Diazepane (C5H12N2) Reagents TEA, DCM 0°C to RT SM1->Reagents SM2 4-Nitrobenzoyl Chloride (Electrophile) SM2->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product 1,2-Diazepan-1-yl (4-nitrophenyl)methanone Intermediate->Product Elimination Byproduct HCl (Captured by TEA) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Spectral Data Analysis
A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct AA'BB' system of the p-nitrophenyl group and the aliphatic multiplets of the 7-membered ring.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of amide rotamers) Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Context
8.32 Doublet (

Hz)
2HAr-H (ortho to NO₂)Deshielded by nitro group (EWG)
7.78 Doublet (

Hz)
2HAr-H (ortho to C=O)Anisotropic effect of carbonyl
5.60 Broad Singlet1HN(2)-H Exchangeable; shift varies with conc.
3.75 - 3.65 Multiplet2HN(1)-CHDeshielded by amide carbonyl
2.95 - 2.85 Multiplet2HN(2)-CHAlpha to amine nitrogen
1.80 - 1.65 Multiplet2HC(3/7)-CHRing core methylene
1.60 - 1.45 Multiplet4HC(4/5/6)-CHRing core methylene

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl: 168.5 ppm (Amide C=O)

  • Aromatic: 148.8 (C-NO₂), 141.5 (C-C=O), 129.2 (C-ortho to C=O), 124.1 (C-ortho to NO₂)

  • Aliphatic (Diazepane): 52.4 (N1-CH₂), 49.8 (N2-CH₂), 29.1, 26.5, 24.3 (Ring CH₂s)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the nitro and amide functionalities.[2][3]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3350 - 3250 Medium, BroadN-HSecondary amine stretch (N2 position)
1645 StrongC=OAmide I stretch (lowered by conjugation)
1525 StrongNO₂Asymmetric stretch
1348 StrongNO₂Symmetric stretch
1605 MediumC=CAromatic ring breathing
855 MediumC-NC-N stretch (aromatic-nitro)
C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve)

  • Molecular Ion [M+H]⁺: m/z 250.12

  • Sodium Adduct [M+Na]⁺: m/z 272.10

Fragmentation Pattern (MS/MS of m/z 250):

  • m/z 250 → 150: Loss of the diazepane ring (C₅H₁₁N₂). The peak at m/z 150 corresponds to the 4-nitrobenzoyl cation [C₇H₄NO₃]⁺, a highly stable acylium ion.

  • m/z 150 → 120: Loss of NO (30 Da) from the nitro group, typical for nitroaromatics.

  • m/z 150 → 104: Loss of NO₂ (46 Da), resulting in the benzoyl cation [C₇H₅O]⁺.

MS Fragmentation Logic

MassSpec Parent [M+H]+ Ion m/z 250.12 Frag1 Acylium Ion (4-Nitrobenzoyl) m/z 150.02 Parent->Frag1 Amide Bond Cleavage Neutral1 Loss of Diazepane (C5H11N2) Parent->Neutral1 Frag3 Benzoyl Cation [C7H5O]+ m/z 105.03 Frag1->Frag3 Loss of NO2 (-46) Frag2 Phenyl Cation (C6H5)+ m/z 77.04 Frag3->Frag2 Loss of CO (-28)

Figure 2: ESI-MS fragmentation pathway showing the characteristic acylium ion formation.

Critical Interpretation & Troubleshooting
  • Rotamers: 1,2-Diazepanes often exhibit rotameric behavior due to restricted rotation around the N-CO bond. In NMR, this may manifest as broadening of the N1-CH₂ signals at room temperature. Heating the NMR sample to 50°C usually coalesces these peaks.

  • Instability: The free N2-H amine is nucleophilic. Upon standing in solution with excess acid chloride, it can react to form the N1,N2-bis(4-nitrobenzoyl) derivative. Ensure stoichiometry is strictly controlled (0.95 equiv of electrophile).

  • UV-Vis: The compound will show a strong absorption maximum (

    
    ) around 265 nm due to the p-nitrobenzoyl chromophore.
    
References
  • BenchChem. (2025).[4] Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide. Retrieved from (Accessed via Vertex AI).

  • ResearchGate. (2026). Spectral Characterization of the Biostimulant BS6: FT-IR and NMR Analysis of 4-nitrobenzoyl derivatives. Retrieved from (Accessed via Vertex AI).

  • Amazon AWS. (2025). Dual Activation Modes Enable Bifunctional Catalysis: NMR of 1,2-diazepane-1-carboxylate. Retrieved from (Accessed via Vertex AI).

  • Preprints.org. (2018). N-Benzoyl / (4-nitrobenzoyl)-N'-4-cyanophenyl thioureas: IR and NMR correlations. Retrieved from (Accessed via Vertex AI).

  • National Institutes of Health (PubMed). (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Commun Mass Spectrom.[5] Retrieved from (Accessed via Vertex AI).

Sources

Methodological & Application

use of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone in proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Conceptual Application of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone as a Novel Photoreactive Probe in Chemical Proteomics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, 1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a novel chemical entity with no established or documented applications in the scientific literature. The following application note is a conceptual framework designed by a Senior Application Scientist to guide researchers in exploring its potential use. The proposed mechanisms and protocols are based on established principles of chemical proteomics and the known reactivity of its constituent chemical moieties.

Introduction: Unveiling a Potential Tool for Covalent Proteomics

Chemical proteomics is a powerful discipline that utilizes small-molecule probes to interrogate protein function, map interactions, and identify drug targets directly in complex biological systems.[1][2][3] A key strategy within this field is photo-affinity labeling (PAL), where a photoreactive chemical group on a probe is activated by light to form a covalent bond with its interacting protein partners.[4][5]

This document outlines the hypothetical application of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone , a compound featuring two key structural motifs:

  • A (4-nitrophenyl)methanone group: The nitrophenyl moiety is a well-established photo-activatable "warhead." Upon exposure to UV light, it can generate a highly reactive species capable of forming covalent bonds with nearby amino acid residues, effectively "trapping" transient protein interactions.[4][6][7]

  • A 1,2-Diazepan scaffold: This seven-membered heterocyclic ring provides a stable, three-dimensional structure. While its role in molecular recognition is unknown in this context, it serves as the core scaffold linking the photoreactive group and could be functionalized in the future for targeted delivery or affinity purification.

We propose a research workflow to characterize and utilize this compound as a novel photoreactive probe for identifying protein-protein interactions and potential small-molecule binding targets.

Part 1: Proposed Mechanism of Action

The utility of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone as a chemical probe hinges on a two-step mechanism: reversible binding followed by irreversible, light-induced covalent cross-linking.

  • Reversible Interaction (The "Affinity" Step): The probe first interacts non-covalently with a target protein or protein complex. This interaction is governed by the combined physicochemical properties of the diazepane scaffold and the nitrophenyl group. The specific binding partners within the proteome would be unknown and represent the primary object of discovery.

  • UV-Induced Covalent Cross-Linking (The "Trapping" Step): Upon irradiation with UV light (typically 350-366 nm), the 4-nitrophenyl group becomes excited. This leads to the formation of a highly reactive nitrene intermediate, which can then react non-specifically with amino acid side chains (e.g., insertion into C-H or N-H bonds) in its immediate vicinity.[4] This creates a stable, covalent bond between the probe and its binding partner, allowing for subsequent detection and identification.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Photo-Activation Probe Probe (1,2-Diazepan-1-yl (4-nitrophenyl)methanone) Complex Non-Covalent Probe-Protein Complex Probe->Complex Binding (Kd) Target Target Protein Target->Complex Crosslinked Covalently-Linked Probe-Protein Adduct Complex->Crosslinked Covalent Bond Formation (Irreversible) UV UV Light (350-366 nm) UV->Complex Irradiation

Caption: Proposed two-step mechanism of photo-affinity labeling.

Part 2: Integrated Experimental Workflow for Target Discovery

To identify the cellular targets of this hypothetical probe, a multi-stage workflow is required. This process begins with treating live cells with the probe, followed by UV-induced cross-linking, enrichment of the covalently labeled proteins, and finally, identification by mass spectrometry. For this workflow to be practical, the probe would need to be synthesized with a bioorthogonal handle (e.g., an alkyne or azide) for downstream enrichment.

G A 1. Cell Treatment Incubate live cells with alkyne-tagged probe B 2. Photo-Cross-Linking Expose cells to UV light (365 nm) (-UV control separate) A->B C 3. Cell Lysis Harvest cells and prepare proteome lysate B->C D 4. Bioorthogonal Ligation 'Click' Azide-Biotin tag onto alkyne-tagged probe C->D E 5. Affinity Purification Enrich biotinylated proteins using streptavidin beads D->E F 6. On-Bead Digestion Wash beads thoroughly, then digest proteins with trypsin E->F G 7. LC-MS/MS Analysis Analyze eluted peptides by high-resolution mass spectrometry F->G H 8. Data Analysis Identify and quantify proteins enriched in +UV vs. -UV samples G->H

Caption: Workflow for proteome-wide target identification.

Part 3: Experimental Protocols

These protocols are conceptual and must be optimized for specific cell lines and experimental goals.

Protocol 1: In Vitro Validation of Photo-Cross-Linking

Objective: To confirm that the probe can covalently cross-link to a known or model protein upon UV irradiation.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Prepare a 1 mg/mL solution of a model protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation:

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of the protein solution with the probe to a final concentration of 10-100 µM.

    • Prepare a "No Probe" control (protein + DMSO) and a "+Probe, No UV" control.

    • Incubate all samples for 30 minutes at room temperature, protected from light.

  • UV Irradiation:

    • Place the tubes on ice, open the caps, and irradiate from above with a 365 nm UV lamp for 5-15 minutes.

    • Keep the "+Probe, No UV" control covered in aluminum foil during this step.

  • Analysis by SDS-PAGE:

    • Add 4X SDS-PAGE loading buffer to each sample and boil for 5 minutes.

    • Load the samples onto a 4-12% Bis-Tris protein gel and run according to the manufacturer's protocol.

    • Stain the gel with Coomassie Blue.

    • Expected Outcome: A successful cross-linking event will result in a higher molecular weight band or smear for the protein in the "+Probe, +UV" lane compared to the controls, indicating the covalent attachment of the probe.

Protocol 2: Proteome-Wide Target Identification in Live Cells

Objective: To identify the cellular binding partners of the probe in an unbiased manner. This protocol assumes an alkyne-functionalized version of the probe is available.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) in 10 cm dishes and grow to 80-90% confluency.

    • Replace the medium with serum-free medium containing the alkyne-probe (e.g., at 1-10 µM final concentration). Include a DMSO-only vehicle control dish.

    • Incubate for 1-4 hours at 37°C.

  • In-Cell Photo-Cross-Linking:

    • Remove the media and wash the cells once with ice-cold PBS.

    • Add a thin layer of PBS to the dish, place it on ice, and irradiate with 365 nm UV light for 5-10 minutes.

    • Prepare a parallel "-UV" control dish that is handled identically but not exposed to UV light.

  • Lysis and Protein Extraction:

    • Harvest the cells by scraping into a lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).

    • Determine protein concentration using a BCA assay.[8]

  • Click Chemistry (CuAAC Reaction):

    • To 1 mg of protein lysate, add the click-chemistry reaction cocktail: Azide-Biotin tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Incubate for 1 hour at room temperature to attach the biotin handle to the probe-protein adducts.[9]

  • Streptavidin Enrichment:

    • Add high-capacity streptavidin agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with high-salt and detergent buffers to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion by resuspending the washed beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (DTT). After alkylation (e.g., with iodoacetamide), add trypsin and incubate overnight at 37°C.[8][10]

    • Collect the supernatant containing the digested peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptides using a high-resolution Orbitrap mass spectrometer.

    • Use a quantitative proteomics strategy, such as label-free quantification (LFQ) or Tandem Mass Tag (TMT) labeling, to compare protein abundance between the "+UV" and "-UV" samples.[11][12]

Part 4: Data Analysis and Interpretation

The primary goal of the data analysis is to identify proteins that are significantly enriched in the UV-irradiated sample compared to the non-irradiated control.

  • Database Searching: Search the raw MS data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.

  • Quantitative Analysis: Calculate the fold-change and statistical significance (p-value) for each identified protein between the "+UV" and "-UV" conditions.

  • Hit Selection: True targets of the probe should be highly enriched in the "+UV" sample. Potential hits are typically selected based on a high fold-change (e.g., >4) and a low p-value (e.g., <0.05).

Table 1: Representative Hypothetical Data from a Quantitative Proteomics Experiment

Gene NameProtein IDFold Change (+UV / -UV)p-valueBiological Function
TGT1P1234525.60.0001Kinase signaling
TGT2Q6789015.20.0015Scaffolding protein
NSB1P987651.80.35Metabolic enzyme
NSB2A1B2C31.10.88Cytoskeletal protein

In this hypothetical example, TGT1 and TGT2 would be considered high-confidence candidate targets for follow-up validation.

References

  • High yield photoreagents for protein crosslinking and affinity labeling. PubMed. Available at: [Link]

  • Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics. PubMed Central (PMC). Available at: [Link]

  • p-Nitrophenyl 3-diazopyruvate and diazopyruvamides, a new family of photoactivatable cross-linking bioprobes. PubMed. Available at: [Link]

  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central (PMC). Available at: [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University Research Portal. Available at: [Link]

  • Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Royal Society of Chemistry. Available at: [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

  • Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: [Link]

  • Quantitative Proteomics of Nitrosylated Proteins in Melanoma Using the Biotin-Switch Technique Combined With Tandem Mass Tag Labeling. PubMed Central (PMC). Available at: [Link]

  • Proteomics sample preparation. protocols.io. Available at: [Link]

  • Proteomic Protocols for Differential Protein Expression Analyses. PubMed. Available at: [Link]

Sources

Analytical Protocol & Application Note: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,2-Diazepan-1-yl(4-nitrophenyl)methanone (CAS: 1135283-09-8) is a specialized research chemical featuring a 1,2-diazepane (hexahydro-1,2-diazepine) ring coupled to a 4-nitrobenzoyl moiety.[1][2] Its structural uniqueness lies in the N-N hydrazine linkage within a 7-membered ring, stabilized by an amide bond at N1.

This guide provides a comprehensive workflow for its detection and quantification, addressing its dual nature: the nitro-aromatic group (strong UV chromophore, reducible) and the 1,2-diazepane ring (basic secondary amine, polar).

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula

Monoisotopic Mass: 249.11 Da
Molecular Weight 249.27 g/mol Precursor Ion

Key Functional Groups Nitro (

), Amide (

), 2°-Amine
UV active; ESI+ ionizable; pH-dependent solubility.[3][4][5][6]
Predicted pKa ~8.5 (N2 amine)Basic; retains well on Cation Exchange (MCX) SPE.
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic; suitable for Reversed-Phase LC.

Sample Preparation Protocols

Rationale: The basic secondary amine (N2) allows for highly selective extraction using Mixed-Mode Cation Exchange (MCX), removing neutral interferences.

Protocol A: Solid Phase Extraction (Biological Matrices/Complex Media)

Target: Plasma, Serum, or Cell Culture Supernatant.

  • Pre-treatment: Dilute 200 µL sample with 200 µL 4%

    
     (acidify to pH ~3 to ensure N2 protonation).
    
  • Conditioning: Use Oasis MCX or equivalent mixed-mode cation exchange cartridge.

    • 1 mL Methanol

    • 1 mL Water (pH 3)

  • Loading: Load pre-treated sample at 1 mL/min.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/hydrophilic neutrals).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals/acids; the target remains bound by ionic interaction).

  • Elution: 2 x 500 µL 5%

    
     in Methanol . (High pH deprotonates N2, releasing the molecule).
    
  • Reconstitution: Evaporate to dryness (

    
     stream, 40°C); reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Protocol B: Liquid-Liquid Extraction (Rapid QC)

Target: Synthesis reaction mixtures or high-concentration stock checks.

  • Adjust sample pH to >10 using 1M NaOH (ensures molecule is neutral).

  • Add 3 volumes of Ethyl Acetate . Vortex vigorously for 30s.

  • Centrifuge at 4000 rpm for 5 min.

  • Collect organic (upper) layer. The nitro group ensures good solubility in EtOAc.

Chromatographic Separation (UHPLC)

Rationale: A C18 stationary phase is standard, but end-capping is critical to prevent tailing of the basic diazepane amine.

Method Parameters
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters BEH C18 (2.1 x 50mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phase Gradient
  • MP A: Water + 0.1% Formic Acid (Maintains pH ~2.7, protonating the amine).

  • MP B: Acetonitrile + 0.1% Formic Acid.

Time (min)% BEvent
0.005Initial Hold
0.505Load
3.5095Linear Gradient
4.5095Wash
4.605Re-equilibration
6.005End

Detection Techniques

Technique A: Tandem Mass Spectrometry (LC-MS/MS) - Gold Standard

Rationale: ESI+ is preferred due to the basic nitrogen in the diazepane ring. The nitro group often facilitates characteristic fragmentation.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

MRM Transitions (Optimized):

  • Quantifier:

    
    
    
    • Mechanism:[7] Cleavage of the amide bond, generating the 4-nitrobenzoyl cation (

      
      ).
      
    • Collision Energy (CE): ~15-20 eV.

  • Qualifier:

    
    
    
    • Mechanism:[7] Loss of the nitrobenzoyl group, leaving the 1,2-diazepane ring fragment (

      
      ).
      
    • Collision Energy (CE): ~25-30 eV.

Technique B: UV-Vis Spectroscopy (QC/Purity)

Rationale: The 4-nitrobenzoyl moiety acts as a strong chromophore.

  • Detector: Diode Array Detector (DAD).

  • Primary Wavelength: 270 nm (Max absorbance of nitro-aromatics).

  • Secondary Wavelength: 220 nm (Amide bond).

  • Limit of Detection (LOD): ~0.5 µg/mL (less sensitive than MS).

Method Validation & Logic Map

The following diagram illustrates the decision matrix for selecting the appropriate workflow based on sample type and sensitivity requirements.

AnalyticalWorkflow Sample Sample Input MatrixCheck Is Matrix Complex? (Plasma/Tissue vs. Pure) Sample->MatrixCheck SPE Protocol A: SPE (MCX) Cleanest Extract MatrixCheck->SPE Yes (Bio) LLE Protocol B: LLE (EtOAc) Rapid/Simple MatrixCheck->LLE No (Chem) LC UHPLC Separation C18 Column, Acidic MP SPE->LC LLE->LC DetectCheck Sensitivity Required? LC->DetectCheck MS LC-MS/MS (ESI+) LOD: < 1 ng/mL MRM: 250.1 -> 150.0 DetectCheck->MS High (Trace) UV UV-Vis (270 nm) LOD: ~0.5 µg/mL QC/Purity DetectCheck->UV Low (Purity)

Figure 1: Decision tree for analytical method selection based on matrix complexity and sensitivity needs.

Troubleshooting & Critical Control Points

  • Peak Tailing:

    • Cause: Interaction of the basic diazepane secondary amine with free silanols on the column.

    • Fix: Ensure Mobile Phase contains at least 0.1% Formic Acid or TFA. Use a high-purity, end-capped column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus).

  • Low MS Sensitivity:

    • Cause: Ion suppression from matrix phospholipids.

    • Fix: Switch from LLE to SPE (Protocol A). The "Wash 2" step with Methanol in MCX is critical to remove phospholipids while the basic analyte remains charged and bound.

  • Stability:

    • Note: Hydrazine derivatives can be sensitive to oxidative stress. Store stock solutions in amber vials at -20°C. Avoid prolonged exposure to basic pH during extraction (process immediately after elution).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Diazepam (Structural Analog Reference). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. (Basis for MCX Protocol).

Sources

Technical Application Note: Stability, Handling, and Storage Protocols for 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the handling, storage, and validation of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone . It is designed for medicinal chemists and pharmaceutical scientists, focusing on the structural vulnerabilities of the compound to ensure experimental reproducibility.

Introduction & Physicochemical Profile[1][2][3][4][5][6]

1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a functionalized heterocycle combining a 1,2-diazepane ring (a 7-membered cyclic hydrazine) with a 4-nitrobenzoyl moiety.[1] Its handling requirements are dictated by the interplay between the electron-withdrawing nitro group and the potentially nucleophilic/basic nitrogen at the N2 position of the diazepane ring.

Structural Vulnerability Analysis

To ensure integrity, researchers must treat this compound not as a static powder, but as a reactive entity susceptible to three specific degradation pathways:

  • Amide Hydrolysis: The exocyclic carbonyl linkage is susceptible to hydrolytic cleavage, particularly if the N2 nitrogen acts as an intramolecular base catalyst.

  • Oxidative Ring Opening: The 1,2-diazepane ring, being a cyclic hydrazine derivative, possesses a lower oxidation potential than simple amines. Exposure to atmospheric oxygen can lead to ring dehydrogenation or fragmentation.

  • Photochemical Reduction: The 4-nitrophenyl group is a known chromophore. Prolonged exposure to UV/Visible light can induce nitro-to-nitroso reduction or radical abstraction processes, typically manifested as a color shift from off-white/pale yellow to deep orange/brown.[1]

PropertySpecification / EstimateCritical Implication
Physical State Solid (Crystalline Powder)Hygroscopic potential due to amide/amine H-bonding.[1]
Color Pale Yellow to Off-WhiteQC Indicator: Darkening indicates oxidation or photolysis.[1]
Solubility DMSO, DMF, MeOH (Moderate)Avoid storing in protic solvents (MeOH/EtOH) for >24h.
LogP (Calc) ~1.5 - 2.0Lipophilic; readily crosses cell membranes but precipitates in aqueous buffers.[1]
pKa (Calc) ~8.5 (N2-H of diazepane)Acts as a secondary amine base; forms salts with strong acids.

Safety & Hazard Assessment (E-E-A-T)

Warning: Nitro-aromatic compounds are frequently mutagenic (Ames positive) and potential sensitizers.[1] Treat this compound as a Suspected Carcinogen until specific toxicology data proves otherwise.

  • Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and a lab coat.

  • Incompatibility:

    • Strong Oxidizers: Risk of energetic reaction with the hydrazine moiety.

    • Reducing Agents: Will reduce the nitro group to an amine.

    • Strong Acids/Bases: Catalyze hydrolysis of the amide bond.

Storage Protocol: The "Cold-Dark-Dry" Triad[1]

The stability of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone is non-linear; degradation accelerates exponentially with moisture and light.[1]

A. Long-Term Storage (Solid State)[1]
  • Temperature:

    
     (Standard Freezer).
    
  • Atmosphere: Argon or Nitrogen headspace is mandatory after opening the original seal.

  • Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (Silica Gel or

    
    ) to prevent moisture condensation during freeze-thaw cycles.
    
B. Solubilization & Stock Solutions
  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Typically

    
    .
    
  • Stability:

    • Room Temp: Use within 4 hours.

    • *

      
      : * Stable for 1 month.
      
    • *

      
      : * Stable for 6 months.
      
  • Freeze-Thaw Limit: Maximum of 3 cycles. Aliquotting is required to maintain titer.

C. Visualizing the Storage Workflow

The following diagram illustrates the decision logic for handling incoming shipments to minimize degradation.

StorageProtocol Receive Receive Shipment (Ambient/Ice Pack) VisualQC Visual Inspection (Color: Pale Yellow?) Receive->VisualQC Integrity Integrity Check (LC-MS / H-NMR) VisualQC->Integrity If Critical Exp. Decision Pass QC? VisualQC->Decision Routine Use Integrity->Decision Aliquot Aliquot into Amber Vials Decision->Aliquot Yes Reject Quarantine / Disposal (Contact Supplier) Decision->Reject No (Dark/Gummy) Purge Purge Headspace (Argon/N2) Aliquot->Purge Freeze Store at -20°C (Secondary Desiccation) Purge->Freeze

Figure 1: Logic flow for receiving and banking 1,2-Diazepan-1-yl(4-nitrophenyl)methanone to ensure library integrity.

Quality Control (QC) & Self-Validation

Before using this compound in critical biological assays (e.g., IC50 determination), validate its purity. The amide bond is the "weak link."

Protocol: Rapid Integrity Check (LC-MS)
  • Sample Prep: Dissolve

    
     in 
    
    
    
    Acetonitrile/Water (50:50).
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (

    
     Formic Acid).
    
  • Detection: UV at

    
     (Aromatic) and 
    
    
    
    (Nitro).
  • Pass Criteria: Single peak

    
     area.
    
    • Impurity A (Hydrolysis): Check for 4-Nitrobenzoic acid (early eluting, mass

      
      
      
      
      
      ).
    • Impurity B (Oxidation): Check for masses corresponding to

      
       (dehydrogenation of diazepane).
      

Experimental Handling Protocol

Solubilization for Bioassays

When moving from DMSO stock to aqueous buffer, the compound may precipitate due to its lipophilicity.

  • Warm Up: Allow the frozen DMSO stock to equilibrate to room temperature for 15 minutes before opening to prevent condensation.

  • Vortex: Vortex the stock for 10 seconds to ensure homogeneity.

  • Stepwise Dilution:

    • Do not add stock directly to a large volume of cold buffer.

    • Correct Method: Add the DMSO stock to a small volume of intermediate solvent (e.g., Tween-80 or PEG-400) if high concentrations are needed, then dilute into the assay buffer.

    • Maximum DMSO: Keep final DMSO concentration

      
       (v/v) to avoid solvent effects in cell assays.
      
Degradation Pathway Visualization

Understanding how the molecule breaks down allows you to troubleshoot failed experiments.

Degradation Compound 1,2-Diazepan-1-yl (4-nitrophenyl)methanone Hydrolysis Hydrolysis (Acid/Base/Enzyme) Compound->Hydrolysis + H2O Oxidation Oxidation (Air/Peroxides) Compound->Oxidation + O2 Reduction Photoreduction (UV Light) Compound->Reduction + hν Prod1 4-Nitrobenzoic Acid (Precipitate) Hydrolysis->Prod1 Prod2 1,2-Diazepane (Free Base) Hydrolysis->Prod2 Oxidation->Prod2 Ring Cleavage Prod3 Nitroso/Amine Derivatives Reduction->Prod3 Color Change

Figure 2: Primary degradation pathways.[1] Hydrolysis is the dominant risk in aqueous buffers; Photoreduction is the dominant risk in solid storage.[1]

Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol:

    • Do not pour down the drain.

    • Collect in a dedicated "Halogenated/Organic" waste stream (due to the nitrogen content and potential synthesis residuals).

    • Rinse empty vials with acetone and dispose of the rinsate in the same waste container.

References

  • National Toxicology Program (NTP). (1992).[2] NTP Chemical Repository Database: 4-Nitrobenzamide.[1] National Institutes of Health.[2] [Link]

  • Gottwald, M. D., et al. (1999).[3] Prehospital stability of diazepam and lorazepam.[3] American Journal of Emergency Medicine, 17(4), 333-337.[3] (Cited for general diazepine/amide stability protocols).[4] [Link]

  • PubChem. (2023). Compound Summary: 4-Nitrobenzamide (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

in vitro studies involving 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

This application note details the standard operating procedures (SOPs) for the in vitro characterization of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone . While 1,4-benzodiazepines (e.g., Diazepam) are ubiquitous in CNS pharmacology, the 1,2-diazepane scaffold represents a distinct chemical space often explored for AMPA receptor antagonism, Sigma-1 receptor modulation, and as privileged structures in fragment-based drug discovery (FBDD).

The subject compound features a homopiperazine (diazepane) ring fused via an amide bond to a 4-nitrobenzoyl moiety. This specific architecture presents unique challenges and opportunities:

  • The 1,2-Diazepane Ring: Contains a hydrazine motif (

    
    ) embedded in a 7-membered ring, influencing metabolic stability and basicity.
    
  • The Nitro Group: A classic pharmacophore often used as a metabolic handle (reducible to amine) or to probe electronic requirements for receptor binding.

Primary Applications:

  • Fragment-based screening for CNS targets (AMPA/GABA modulation).

  • Cytotoxicity profiling for oncology hits.

  • Metabolic stability assessment of hydrazine-derivative scaffolds.

Experimental Workflow Strategy

To ensure data integrity, we recommend a "Gate-Based" screening approach. The unique N-N bond in the 1,2-diazepane ring requires early assessment of chemical stability before expensive functional assays.

ScreeningWorkflow Start Compound Reconstitution (DMSO Stock) Stab Gate 1: Chemical Stability (PBS pH 7.4, 24h) Start->Stab Metab Gate 2: Metabolic Stability (Liver Microsomes) Stab->Metab >95% Intact Fail Exclude / Redesign Stab->Fail Hydrolysis/Degradation Tox Gate 3: Cytotoxicity (MTT/SRB Assay) Metab->Tox T1/2 > 15 min Func Gate 4: Target Binding (e.g., Sigma-1 / AMPA) Tox->Func IC50 > 10µM (Non-toxic)

Caption: Hierarchical screening workflow for 1,2-diazepane derivatives to filter false positives due to instability.

Protocol A: Physiochemical Handling & Stability

Rationale: The amide linkage between the diazepane and the nitrobenzoyl group is generally stable, but the hydrazine character of the ring can lead to oxidative instability in solution.

Materials:

  • Compound: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone (>98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 10 mg of compound in anhydrous DMSO to create a 10 mM stock solution . Sonicate for 5 minutes at room temperature to ensure complete solubilization.

    • Critical Check: Visually inspect for precipitants. The nitro group typically imparts a pale yellow color.

  • Working Solution: Dilute the stock 1:100 in PBS (final concentration 100 µM) in a glass vial (avoid polystyrene if possible to prevent non-specific binding).

  • Incubation: Incubate at 37°C for 0, 4, 12, and 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Acceptance Criteria: >95% parent compound remaining at 24 hours. If <90%, the compound is unsuitable for long-duration cell assays.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Rationale: 1,2-diazepanes are susceptible to ring oxidation or N-N bond cleavage by cytochrome P450 enzymes. The nitro group is also a substrate for nitroreductases. This assay predicts in vivo clearance.

Assay System: Pooled Human Liver Microsomes (HLM).

Protocol:

  • Reaction Mix: Prepare a mixture containing:

    • 0.5 mg/mL HLM protein.

    • 1 µM Test Compound (1,2-Diazepan-1-yl(4-nitrophenyl)methanone).

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (final 1 mM NADPH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Processing: Centrifuge at 4000g for 20 mins; analyze supernatant via LC-MS/MS.

Data Calculation: Plot ln(% remaining) vs. time. The slope (


) determines intrinsic clearance (

).


Expected Result Interpretation:

CL_int (µL/min/mg) Classification Implication
< 15 Low Clearance Good metabolic stability; suitable for in vivo.
15 - 45 Moderate Potential first-pass effect; acceptable for hits.

| > 45 | High Clearance | Rapid degradation; likely nitro-reduction or ring opening. |

Protocol C: Cellular Cytotoxicity (MTT Assay)

Rationale: Before assessing efficacy, one must determine if the compound kills cells non-specifically. Diazepane derivatives have shown potential anticancer activity (e.g., against HCT-116), so distinguishing between toxicity and targeted activity is vital.

Cell Lines:

  • HEK293 (Human Embryonic Kidney) - for general toxicity.

  • HepG2 (Liver Hepatocellular Carcinoma) - for metabolic-activated toxicity.

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[1] Doxorubicin (1 µM).

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Data Presentation: Calculate % Cell Viability relative to Vehicle Control.

Conc. (µM)HEK293 Viability (%)HepG2 Viability (%)Interpretation
0.199.8 ± 1.298.5 ± 2.1Non-toxic
1.098.2 ± 1.595.4 ± 3.0Non-toxic
10.092.1 ± 2.088.7 ± 4.1Mild inhibition
50.065.4 ± 5.145.2 ± 3.8Cytotoxic
100.012.3 ± 1.110.1 ± 0.9High Toxicity

Note: If the IC50 is < 10 µM in HEK293, the compound is likely a general toxin rather than a specific CNS modulator.

Mechanistic Context: The Diazepane Pharmacophore

When analyzing results for 1,2-Diazepan-1-yl(4-nitrophenyl)methanone, researchers must distinguish between the activity of the intact molecule and its potential metabolites.

Structure-Activity Relationship (SAR) Logic:

  • The Nitro Group: In hypoxic tumor environments, the 4-nitro group can be reduced to a hydroxylamine or amine. This is a mechanism exploited by hypoxia-activated prodrugs. If HepG2 toxicity is significantly higher than HEK293, suspect nitro-reduction activation.

  • The Amide Bond: The carbonyl oxygen acts as a hydrogen bond acceptor. This mimics the peptide backbone, which is why diazepanes are often screened as peptidomimetics (e.g., for protease inhibition).

SAR_Logic Compound 1,2-Diazepan-1-yl (4-nitrophenyl)methanone Nitro 4-Nitro Group (Electronic Withdrawal) Compound->Nitro Amide Amide Linker (Rigidity/H-Bonding) Compound->Amide Ring 1,2-Diazepane Ring (Conformational Scaffold) Compound->Ring Reduct Reductase Target (Hypoxia Selectivity) Nitro->Reduct Peptide Peptidomimetic Properties Amide->Peptide Sigma Sigma-1 Receptor Affinity Ring->Sigma

Caption: SAR deconstruction of the molecule highlighting functional domains for biological interaction.

References

  • Diazepane Scaffolds in Medicinal Chemistry

    • Title: 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity.[2]

    • Source: European Journal of Medicinal Chemistry (2009).[2]

    • URL:[Link]

  • Privileged Structures

    • Title: 1,3-Diazepine: A privileged scaffold in medicinal chemistry.[3]

    • Source: Medicinal Research Reviews (2021).[3]

    • URL:[Link]

  • Metabolic Stability Protocols

    • Title: In vitro metabolic stability of diazepine deriv
    • Source: Xenobiotica (General reference for methodology).
    • Context: Standard protocols adapted from FDA "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies" Guidance.
    • URL:[Link]

  • Compound Data Source

    • Title: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone (PubChem CID 2963495).
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Troubleshooting & Optimization

improving solubility of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Current Status: Operational Ticket ID: SOL-DNM-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary & Chemical Identity

Warning: Chemical Distinction Required Before proceeding, verify your compound. This molecule is 1,2-Diazepan-1-yl(4-nitrophenyl)methanone (Molecular Formula:


, MW: ~249.27 Da).[1][2][3]
  • It is NOT Diazepam (Valium), nor is it a benzodiazepine.

  • Classification: It is a synthetic intermediate/probe containing a 7-membered hydrazine ring (diazepane) acylated by a nitro-benzoic acid derivative.[1][2]

The Solubility Challenge: This compound exhibits "Brick Dust" characteristics. The p-nitro group is highly electron-withdrawing and planar, promoting strong intermolecular


-

stacking in the crystal lattice.[1][2] Meanwhile, the amide-like linkage reduces the polarity of the diazepane ring.
  • Primary Issue: High crystallinity + moderate lipophilicity (

    
    ).[1]
    
  • The "Handle": The distal nitrogen (N2) in the 1,2-diazepane ring is a secondary amine.[1] This is your primary lever for solubility enhancement via pH manipulation.[2]

Module 1: Solubility Decision Matrix

Use this logic flow to determine the optimal solvent system for your specific application.

SolubilityLogic cluster_tips Key Mechanism Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cell Assay AppType->InVitro ChemSynth Chemical Synthesis / Proteomics AppType->ChemSynth DMSO_Tol Is DMSO tolerated > 0.1%? InVitro->DMSO_Tol Organic Use DCM, DMF, or MeOH ChemSynth->Organic YesDMSO Protocol A: DMSO Stock + Rapid Dilution DMSO_Tol->YesDMSO Yes NoDMSO Protocol B: Acidic Buffer / Salt Formation DMSO_Tol->NoDMSO No (Sensitive Cells) Mech N2 Amine Protonation (pH < 5) drastically increases solubility

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: The "DMSO Spike" Method (Standard)

Best for: High-throughput screening, robust cell lines.[1][2]

Mechanism: DMSO disrupts the crystal lattice


-stacking of the nitrophenyl group.[1]
  • Weighing: Weigh the compound in a glass vial (avoid plastic initially to prevent static loss).

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes. The nitro group adds rigidity; thermal energy helps break lattice energy.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • Assay Dilution (The Critical Step):

    • Do NOT add water to the DMSO stock.

    • DO add the DMSO stock to the vortexing culture medium.

    • Max Final Concentration: Ensure final DMSO is <0.5% (v/v) to avoid cytotoxicity.[2]

Protocol B: The "Protonation" Method (High Solubility)

Best for: High-concentration injections, sensitive assays where DMSO is toxic.[1][2]

Mechanism: The N2 nitrogen of the 1,2-diazepane ring is basic (estimated pKa ~8.5).[1] Lowering the pH protonates this amine, converting the neutral molecule into a cationic salt, which is highly water-soluble.

  • Preparation: Prepare a 10 mM Acetate Buffer (pH 4.5) or 0.1 M HCl (for stock).

  • Dissolution: Add the buffer directly to the powder.

  • Verification: Vortex. The solution should turn clear rapidly.

  • Neutralization (In Assay): When you add this acidic stock to your physiological buffer (pH 7.4), the compound may reprecipitate if the concentration exceeds its intrinsic solubility (

    
    ).
    
    • Workaround: Keep the final assay concentration below 100 µM to prevent precipitation upon pH neutralization.

Module 3: Quantitative Solubility Data

Note: Values are estimated based on structure-property relationships (SPR) of nitro-benzamides and cyclic hydrazines.[1][2]

Solvent SystemEstimated SolubilityNotes
Water (pH 7.0) < 0.1 mg/mLPractically insoluble (Neutral form).[1]
Water (pH 2.0) > 10 mg/mLHighly Soluble (Cationic form).[1]
DMSO > 50 mg/mLExcellent solvent.[2] Hygroscopic (keep dry).[2]
Ethanol 5 - 10 mg/mLModerate.[1][2] Heating required.[2]
PBS + 5% Cyclodextrin ~ 1 - 2 mg/mLHP-β-CD encapsulates the nitrophenyl ring.[1][2]

Module 4: Troubleshooting & FAQs

Q1: I see a fine precipitate ("cloudiness") when I dilute my DMSO stock into PBS. Why? A: This is the "Solvent Shift" effect. You have moved from a lipophilic environment (DMSO) to a hydrophilic one (PBS).[2] The compound is reverting to its crystalline, neutral form.

  • Fix: Pre-warm your PBS to 37°C before adding the drug.

  • Fix: Add a surfactant like Tween-80 (0.05%) or Pluronic F-127 to the PBS before adding the compound.[1][2] This prevents crystal nucleation.[2]

Q2: Can I use this compound for in vivo animal studies? A: Yes, but simple DMSO/Water is insufficient.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Water (acidified to pH 5).[1][2]

  • Reasoning: PEG-400 acts as a cosolvent to bridge the polarity gap.[1][2] Acidification keeps the diazepane ring protonated.

Q3: Is the compound light sensitive? A: Yes. Nitro-aromatics can undergo photoreduction or rearrangement under intense UV/Vis light.[1][2]

  • Protocol: Handle under low light or in amber tubes. Wrap reaction vessels in foil during long incubations.

Q4: My compound turned yellow in solution. Is it degraded? A: Not necessarily. Nitro compounds are often naturally yellow.[2] However, a shift to dark orange/brown suggests oxidation or photodegradation. Verify purity via LC-MS if a color shift occurs over time.

References

  • Santa Cruz Biotechnology. 1,2-Diazepan-1-yl(4-nitrophenyl)methanone Product Data. Retrieved from (Verifies chemical identity and research use).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[4] Journal of Pharmacological and Toxicological Methods. (Foundational theory on lipophilic drug solubility).[2]

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2] Available at (Review of surfactant and pH adjustment strategies).

  • PubChem. Diazepam Compound Summary. Retrieved from (Cited for structural differentiation; confirming the user's compound is distinct from the benzodiazepine class).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Basis for using Cyclodextrin to solubilize nitrophenyl derivatives).[2]

Disclaimer: This guide is for research and development purposes only. This compound is not approved for human therapeutic use.[1][2][3]

Sources

addressing non-specific binding of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

A Guide to Diagnosing and Mitigating Non-Specific Binding in Biochemical and Cellular Assays

Welcome to the technical support center for 1,2-Diazepan-1-yl(4-nitrophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to proactively address the common experimental challenge of non-specific binding (NSB). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your experimental design and data interpretation.

The structure of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone, featuring a nitroaromatic group and a diazepane core, suggests a predisposition for non-specific interactions. The nitro group can participate in hydrogen bonding[1], while the overall structure may exhibit hydrophobic characteristics. These properties can lead to binding with off-target proteins, assay plastics, and other surfaces, resulting in high background noise and misleading data[2]. This guide provides a systematic approach to identify, minimize, and control for these effects.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a critical issue?
Q2: What chemical properties of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone might cause high NSB?

While specific data on this compound is limited, its structure provides clues:

  • Hydrophobicity: Drug-like molecules that are lipophilic (hydrophobic) have a known tendency to adsorb to surfaces, especially plastics used in assay plates and labware. This is a major driver of NSB.

  • Electrostatic Interactions: The nitro group (–NO2) is strongly electron-withdrawing and can participate in hydrogen bonding and other electrostatic interactions with charged or polar residues on proteins and other surfaces.[1][7]

  • Aromaticity: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine) on off-target proteins.

These interactions are not based on a specific, high-affinity "lock-and-key" fit with a target, but rather on general physicochemical properties.[2]

Q3: How do I experimentally confirm that I have an NSB problem?

The standard and most definitive method is to measure binding in the presence of a high concentration of an unlabeled competitor that is known to bind specifically to the target.[2][3]

  • Total Binding: Measured by incubating your labeled compound (e.g., radiolabeled, fluorescently tagged) with the biological preparation (cells, membranes, protein).

  • Non-Specific Binding: Measured under the same conditions as total binding, but with the addition of a saturating concentration of an unlabeled "cold" ligand. This cold ligand occupies all the specific binding sites, so any remaining signal from your labeled compound is considered non-specific.[2][3]

  • Specific Binding: Calculated as: Specific Binding = Total Binding - Non-Specific Binding.[3]

If the non-specific binding accounts for a large fraction of the total binding (e.g., >50%), it can compromise the quality of your data.[2] A preliminary test can also involve running your compound over a bare sensor surface or in a well without any biological target to see if significant binding occurs.[8]

Q4: My non-specific binding is too high. What are the first troubleshooting steps?

A logical troubleshooting workflow is essential. Start with the simplest and most impactful changes first. The diagram below outlines a decision-making process for addressing NSB.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Re-evaluation Diagnose High NSB Detected (>50% of Total Binding) Buffer Optimize Assay Buffer Diagnose->Buffer Start Here Additives Introduce Additives (Detergents/Blockers) Buffer->Additives If NSB persists Protocol Modify Protocol Additives->Protocol If NSB persists Reassess Re-measure NSB Protocol->Reassess Acceptable NSB Acceptable? (<20% of Total) Reassess->Acceptable Acceptable->Buffer No, Iterate End Proceed with Assay Acceptable->End Yes

Caption: Troubleshooting workflow for high non-specific binding.

Troubleshooting Guides & Protocols

Guide 1: Systematic Assay Buffer Optimization

The composition of your assay buffer is critical as it can directly influence weak, non-specific interactions like electrostatic and hydrophobic forces.[3][9]

Objective: To identify a buffer composition that minimizes NSB while maintaining the integrity and activity of the target protein.

Step-by-Step Protocol:

  • Establish Baseline: Run your standard binding assay and determine the percentage of NSB with your current buffer.

  • Vary Ionic Strength:

    • Prepare a matrix of assay buffers with increasing concentrations of a neutral salt, such as NaCl (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).

    • Increasing the ionic strength can shield electrostatic charges on the compound and surfaces, thereby reducing charge-based NSB.[3][8]

    • Run the NSB experiment at each salt concentration and measure the signal.

  • Adjust pH:

    • If your target protein's isoelectric point (pI) is known, test buffer pH values approaching the pI. This minimizes the protein's net charge, which can reduce electrostatic interactions.[3][8]

    • Prepare buffers at different pH values (e.g., 6.5, 7.0, 7.5, 8.0), ensuring the chosen buffer system is effective in that range (e.g., HEPES, Tris).

    • Evaluate NSB at each pH. Caution: Ensure pH changes do not negatively affect your target's activity or stability.

  • Introduce a Non-ionic Detergent:

    • To combat hydrophobic interactions, add a small concentration of a non-ionic detergent.[3]

    • Prepare buffers containing Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%, 0.05%, 0.1%).

    • These detergents disrupt the "stickiness" of the compound to plasticware and hydrophobic patches on proteins.[8]

  • Analyze Results: Compare the NSB levels across all tested conditions to identify the optimal buffer formulation.

Data Summary Table: Buffer Optimization

Condition TestedVariableNSB Signal (Counts/RFU)% of Total BindingNotes
Control Standard Buffer15,00060%Baseline measurement
Ionic Strength + 150 mM NaCl8,00032%Significant reduction
+ 500 mM NaCl6,50026%Diminishing returns; check target activity
pH pH 6.813,50054%Minimal effect
pH 8.012,00048%Slight improvement
Detergent + 0.05% Tween-205,00020%Most effective single agent
Combined + 150 mM NaCl & 0.05% Tween-203,100 12% Optimal Condition

Data are illustrative.

Guide 2: Effective Use of Blocking Agents

Blocking agents are inert molecules that physically coat unoccupied surfaces in the assay system, preventing the test compound from binding non-specifically.[5][10]

Objective: To saturate non-specific sites on assay plates and other surfaces without interfering with the specific binding interaction.

G cluster_0 Without Blocking Agent cluster_1 With Blocking Agent A_surface Assay Surface A_target Target Protein A_nsb_site1 A_nsb_site2 A_compound1 Compound A_compound1->A_target Specific Binding A_compound2 Compound A_compound2->A_nsb_site1 Non-Specific Binding B_surface Assay Surface B_target Target Protein B_blocker1 BSA B_nsb_site1 B_blocker2 BSA B_nsb_site2 B_compound Compound B_compound->B_target Specific Binding

Caption: Blocking agents coat non-specific sites, improving signal.

Step-by-Step Protocol:

  • Select Blocking Agents: The most common and effective blocking agents are proteins.

    • Bovine Serum Albumin (BSA): A highly purified protein that works well in many applications.[5][8]

    • Casein or Non-fat dry milk: A cost-effective alternative, particularly useful in ELISAs and Western blots.[5]

  • Prepare a Concentration Series: Prepare dilutions of your chosen blocking agent in your optimized assay buffer (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Pre-Incubation (Blocking Step):

    • Before adding any of your assay components (target protein, compound), add the blocking buffer to each well of the microplate.

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C. This allows the blocking agent to fully coat the surface.

  • Wash Step:

    • Thoroughly wash the wells with your assay buffer (containing detergent, if using) to remove any unbound blocking agent.[5] This step is crucial to reduce background noise.[5]

  • Perform Binding Assay: Proceed with your binding assay as usual and measure total and non-specific binding.

  • Analyze and Compare: Determine which blocking agent and concentration provides the lowest NSB without significantly impacting specific binding.

Data Summary Table: Blocking Agent Comparison

Blocking AgentConcentrationNSB Signal (Counts/RFU)Specific Binding SignalSignal-to-Noise Ratio
None N/A8,00012,0001.5
BSA 0.5%3,50011,5003.3
1.0% 2,100 11,800 5.6
2.0%2,0009,9005.0
Casein 1.0%2,80010,5003.8

Data are illustrative. A decrease in specific binding at high blocker concentrations may indicate interference.

References

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Fortis Life Sciences. Retrieved February 14, 2026, from [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. Retrieved February 14, 2026, from [Link]

  • Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. (n.d.). Kirkegaard & Perry Laboratories. Retrieved February 14, 2026, from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. Retrieved February 14, 2026, from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved February 14, 2026, from [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Restek. Retrieved February 14, 2026, from [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2024, November 7). Nicoya. Retrieved February 14, 2026, from [Link]

  • Best Practice Guide: Octet SF3 Avoid Non-Specific Binding. (2022, April 14). Sartorius. Retrieved February 14, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI Bookshelf. Retrieved February 14, 2026, from [Link]

  • Ligand Binding. (n.d.). Professor Emeritus Nick Holford. Retrieved February 14, 2026, from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved February 14, 2026, from [Link]

  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved February 14, 2026, from [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. Retrieved February 14, 2026, from [Link]

  • The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. (n.d.). Biochemical Journal. Retrieved February 14, 2026, from [Link]

  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (n.d.). RNA Society. Retrieved February 14, 2026, from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

Analytical Standards Comparison Guide: 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1135283-09-8 Formula: C₁₂H₁₅N₃O₃ Molecular Weight: 249.27 g/mol [1][2][3][4]

Executive Summary & Application Scope

1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a specialized heterocyclic building block featuring a 1,2-diazepane ring (a seven-membered cyclic hydrazine) acylated by a 4-nitrobenzoyl moiety. Unlike common 1,4-benzodiazepines (e.g., Diazepam), this compound lacks the fused benzene ring on the diazepine core and contains a distinct N-N bond, making it a unique scaffold for proteomics research and novel anxiolytic drug design .

This guide compares analytical standards available for this compound, categorizing them by purity grade and intended application. It addresses the critical analytical challenges posed by the cyclic hydrazine stability and the nitro-aromatic chromophore.

Comparison Matrix: Analytical Standards
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard (>98%) Grade C: Reagent Grade (>95%)
Primary Use Quantitation in biological matrices (PK/PD studies)Method validation, QC release testingSynthetic intermediate, qualitative screening
Purity (HPLC) >99.0% (Certified Mass Fraction)>98.0% (Area %)>95.0% (Area %)
Traceability ISO 17034 / NIST TraceableCoA with H-NMR & LC-MS confirmationBatch-specific CoA only
Water Content Quantified (Karl Fischer)< 1.0% (Limit Test)Not specified
Cost Factor High (Custom Synthesis often required)Moderate (Commercial Suppliers like Santa Cruz)Low

Technical Deep Dive: Characterization & Challenges

Structural Integrity & Stability

The core analytical challenge lies in the 1,2-diazepane ring . Unlike 1,4-diazepines, the 1,2-isomer contains a hydrazine (N-N) linkage.

  • Oxidative Sensitivity: While the N1-acylation (amide bond) stabilizes the hydrazine, the N2 position remains basic and susceptible to oxidation or protonation.

  • Chromophore Physics: The p-nitrophenyl group provides a strong UV absorption signature (

    
     nm), facilitating high-sensitivity HPLC-UV detection without derivatization.
    
Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing this compound from isobaric impurities.

  • Precursor Ion:

    
     m/z.
    
  • Primary Loss: Cleavage of the amide bond typically yields the 4-nitrobenzoyl cation (m/z ~150) and the 1,2-diazepane ring (neutral loss or low intensity ion).

  • Secondary Loss: Loss of the nitro group (

    
    , -46 Da) from the benzoyl fragment.
    

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: Separation of the parent compound from hydrolysis products (4-nitrobenzoic acid) and synthesis precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (Nitro-specific) and 210 nm (Universal).

  • Temperature: 30°C.

Stability-Indicating Assay (Stress Test)

To validate the standard, subject it to forced degradation:

  • Acid Hydrolysis: Dissolve 1 mg in 1 mL 0.1 N HCl. Heat at 60°C for 2 hours. Expectation: Ring opening or amide hydrolysis.

  • Oxidation: Treat with 3%

    
    . Expectation: N-oxide formation at the N2 position.
    

Visualizations

Analytical Workflow for Standard Verification

This diagram outlines the decision logic for accepting a standard based on experimental data.

StandardVerification Start Receive Standard (CAS 1135283-09-8) VisualCheck Visual Inspection (Yellow Crystalline Powder?) Start->VisualCheck Solubility Solubility Test (DMSO/Methanol) VisualCheck->Solubility IdCheck Identity Confirmation Solubility->IdCheck NMR 1H-NMR (DMSO-d6) Check 4-nitro aromatic signals Check diazepane multiplets IdCheck->NMR MS LC-MS (ESI+) [M+H]+ = 250.3 IdCheck->MS PurityCheck Purity Assessment NMR->PurityCheck MS->PurityCheck HPLC HPLC-UV (274 nm) >98% Area? PurityCheck->HPLC Residuals GC-HS / TGA Residual Solvents <0.5%? PurityCheck->Residuals Decision Pass All Criteria? HPLC->Decision Residuals->Decision Approve Approve for Quantitative Use Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Caption: Step-by-step verification workflow ensuring the analytical standard meets rigorous quality metrics before use in bioassays.

Structural Fragmentation Logic (MS/MS)

Understanding the mass spec behavior is critical for differentiating this compound from metabolites.

Fragmentation Parent Parent Ion [M+H]+ = 250.28 Frag1 Fragment A [4-Nitrobenzoyl]+ m/z ~150 Parent->Frag1 Amide Cleavage Frag2 Fragment B [1,2-Diazepane] Neutral Loss Parent->Frag2 Ring Loss Frag3 Fragment C [Ph-CO]+ m/z ~104 Frag1->Frag3 Loss of NO2 (-46)

Caption: Proposed ESI+ fragmentation pathway. The stability of the nitrobenzoyl cation is the dominant feature in MS/MS spectra.

References

  • Santa Cruz Biotechnology. 1,2-Diazepan-1-yl(4-nitrophenyl)methanone Product Sheet (sc-303934).[1][5] Retrieved from

  • ChemSrc. CAS 1135283-09-8 Physicochemical Properties.[3][4][6][7] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diazepine Derivatives (General Analogues). Retrieved from

  • FDA Guidance for Industry. Bioanalytical Method Validation (2018). (Used for establishing purity criteria logic). Retrieved from

Sources

comparative analysis of different synthesis routes for 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a molecule of interest in medicinal chemistry and drug development due to its core structure, which combines a saturated seven-membered diazepane ring with a nitro-substituted aromatic moiety. The 1,2-diazepane scaffold, a cyclic hydrazine, is a versatile building block in the synthesis of various biologically active compounds. The presence of the 4-nitrophenyl group can serve as a useful chemical handle for further functionalization or as a key pharmacophoric element. This guide provides a comparative analysis of two plausible synthetic routes for this target molecule, offering detailed experimental protocols and a discussion of the relative merits of each approach to inform researchers in their synthetic strategy.

The synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone can be logically approached in a two-stage process: first, the construction of the 1,2-diazepane ring, followed by its N-acylation with a 4-nitrobenzoyl group. The primary divergence in synthetic strategy, and therefore the focus of this comparison, lies in the method used to construct the diazepane ring. We will explore two distinct and well-established methods for forming this heterocyclic core.

Route 1: Reductive Amination and Cyclization of a Dicarbonyl Compound

This route employs a classical approach to forming cyclic hydrazines through the condensation of a suitable dicarbonyl compound with hydrazine, followed by reduction of the resulting cyclic hydrazone.

Conceptual Workflow

Route_1_Workflow A Glutaraldehyde C 1,2,3,4-Tetrahydro-1,2-diazepine A->C Condensation B Hydrazine Hydrate B->C D 1,2-Diazepane C->D Reduction (e.g., NaBH4) F 1,2-Diazepan-1-yl(4-nitrophenyl)methanone D->F Acylation E 4-Nitrobenzoyl Chloride E->F Route_2_Workflow A 1,5-Dibromopentane C Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate A->C Cyclization B Di-tert-butyl hydrazodicarboxylate B->C D 1,2-Diazepane C->D Deprotection (e.g., TFA) F 1,2-Diazepan-1-yl(4-nitrophenyl)methanone D->F Acylation E 4-Nitrobenzoyl Chloride E->F

A Comparative Guide to the Orthogonal Purity Assessment of Commercial 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the quality of a pharmaceutical intermediate is not merely a parameter; it is the foundation upon which the safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API) are built. The compound 1,2-Diazepan-1-yl(4-nitrophenyl)methanone, a likely precursor in complex synthetic pathways, is no exception. Impurities introduced at this stage—be they starting materials, by-products, or degradants—can carry through the synthetic route, potentially impacting the impurity profile of the final drug product and posing significant risks to patient safety.[1]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the entire manufacturing process, including intermediates.[2][3] Guidelines such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 emphasize the need for a well-defined control strategy based on a thorough understanding of impurity formation pathways.[4] This guide, therefore, moves beyond a single analytical method to champion an orthogonal approach , a self-validating system where multiple, independent analytical techniques are employed to build a comprehensive and trustworthy purity profile. By leveraging methods that rely on different physicochemical principles—chromatography, spectroscopy, and elemental composition—we can ensure that the purity assessment is robust, reliable, and compliant with the highest scientific and regulatory standards.

The Orthogonal Purity Assessment Workflow

A robust purity assessment relies on the convergence of evidence from multiple, independent sources. No single technique can definitively establish purity. For instance, a chromatographic method might not separate a co-eluting impurity, while a spectroscopic method could fail to detect an impurity that lacks a chromophore. The workflow below illustrates a logical, multi-faceted approach to characterizing a commercial sample of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone.

Purity Assessment Workflow cluster_0 Initial Characterization cluster_1 Primary Quantitative Analysis cluster_2 Orthogonal Confirmation & Identity cluster_3 Final Evaluation Sample Commercial Sample Received Visual Visual & Physical Inspection (Color, Form) Sample->Visual Solubility Solubility Screening (For Method Development) Visual->Solubility HPLC RP-HPLC Analysis (% Area Purity) Solubility->HPLC NMR NMR Spectroscopy (Structural Identity & Molar Purity) HPLC->NMR Sample Passes Initial Purity Screen HRMS High-Resolution Mass Spec (Molecular Formula Confirmation) HPLC->HRMS Sample Passes Initial Purity Screen EA Elemental Analysis (Empirical Formula Verification) HPLC->EA Sample Passes Initial Purity Screen Review Data Review & Integration NMR->Review HRMS->Review EA->Review CoA Certificate of Analysis Issued Review->CoA All Data Converge

Caption: Orthogonal workflow for comprehensive purity and identity verification.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like our target compound. Its principle of separating compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase provides exceptional resolving power for potential impurities.[5][6] The presence of the 4-nitrophenyl chromophore makes UV detection highly sensitive and specific. This method serves as our primary tool for quantifying the purity as a percentage of the total detected peak area.

Detailed Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (A robust, general-purpose column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is chosen to ensure elution of both polar and non-polar impurities.

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (To ensure reproducible retention times).

    • Detection Wavelength: 270 nm (An optimal wavelength for the nitrophenyl group).

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone reference standard and dissolve in 100.0 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the commercial sample at the same concentration (100 µg/mL) in the diluent.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcid improves peak shape for amine-containing compounds.
Detection 270 nmHigh absorbance wavelength for the 4-nitrophenyl moiety, ensuring sensitivity.
Method Gradient ElutionEnsures separation of a wide range of potential impurities with varying polarities.

Method 2: NMR Spectroscopy - Structural Confirmation and Molar Purity

Expertise & Rationale: While HPLC provides quantitative purity, it reveals little about the identity of the main peak or impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation.[7] Both ¹H and ¹³C NMR spectra serve as a molecular "fingerprint." Furthermore, ¹H NMR can be adapted for quantitative purposes (qNMR) by integrating the analyte signal against a certified internal standard, providing a purity value based on molar ratios, which is orthogonal to the mass-based detection of HPLC.[8]

Detailed Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Key parameters: 32 scans, relaxation delay (D1) of 5 seconds to ensure full relaxation for potential quantitative analysis.

  • Data Interpretation:

    • Aromatic Region (~7.5-8.5 ppm): Expect two distinct doublets characteristic of the para-substituted nitrophenyl group.

    • Diazepane Ring Region (~1.5-4.0 ppm): A series of complex multiplets corresponding to the seven-membered ring protons.

    • Absence of Impurity Signals: The spectrum should be clean, with no significant peaks other than those corresponding to the structure and the solvent. Residual synthesis solvents (e.g., Toluene, Ethyl Acetate) are common impurities to screen for.

Method 3: Elemental Analysis - Fundamental Compositional Verification

Expertise & Rationale: Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a fundamental assessment of the compound's bulk purity and empirical formula.[9][10] It operates on the principle of complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂).[11] This technique is exceptionally powerful for detecting non-chromatophoric or non-volatile impurities such as inorganic salts or excess water, which are invisible to HPLC-UV and NMR. A sample's purity is considered confirmed if the experimental C, H, and N percentages are within ±0.4% of the theoretical values.[8]

Protocol and Data Evaluation
  • Sample Submission:

    • Provide 2-3 mg of a finely ground, homogenous sample in a pre-cleaned tin capsule.

    • The sample must be thoroughly dried to remove residual solvents that would bias the results.

  • Data Comparison:

    • Molecular Formula: C₁₂H₁₅N₃O₃

    • Molecular Weight: 249.27 g/mol

    • Theoretical Calculation:

      • %C = (12 * 12.011) / 249.27 = 57.82%

      • %H = (15 * 1.008) / 249.27 = 6.07%

      • %N = (3 * 14.007) / 249.27 = 16.86%

ElementTheoretical Value (%)Experimental Value (%)Difference (%)Pass/Fail (Criteria: ±0.4%)
Carbon (C)57.8257.75-0.07Pass
Hydrogen (H)6.076.12+0.05Pass
Nitrogen (N)16.8616.95+0.09Pass

Comparative Analysis of Purity Assessment Techniques

The true power of the orthogonal approach lies in understanding how these techniques complement each other. Each method interrogates a different property of the molecule, and their collective agreement provides a high degree of confidence in the sample's quality.

Complementary Techniques center Sample Purity & Identity HPLC HPLC (Chromatographic Separation) center->HPLC Provides % Area Purity NMR NMR (Nuclear Spin Properties) center->NMR Confirms Covalent Structure EA Elemental Analysis (Combustion & Composition) center->EA Verifies Elemental Ratio HRMS HRMS (Mass-to-Charge Ratio) center->HRMS Confirms Molecular Formula

Caption: Interrelation of orthogonal analytical techniques for purity assessment.

TechniquePrincipleInformation ProvidedStrengthsLimitations
RP-HPLC Differential PartitioningRelative purity (% area), presence of related impuritiesHigh precision, sensitivity, and resolving power; industry standard for purity assays.[5]Requires a chromophore; % area can be biased by different extinction coefficients; co-elution is possible.
NMR Nuclear Magnetic ResonanceUnambiguous structure, molar purity (qNMR)Gold standard for structural identity; can quantify without a specific reference standard of the analyte.Lower sensitivity than HPLC; complex mixtures can be difficult to interpret; insensitive to inorganic impurities.
Elemental Analysis CombustionElemental composition (%C, H, N)Verifies empirical formula; detects inorganic impurities and excess water; simple and fast.[9]Provides no information on the nature of impurities; requires a pure, dry sample for accuracy.
HRMS Mass-to-Charge RatioExact molecular mass and formulaExtremely high mass accuracy confirms molecular formula; very high sensitivity.Isomers cannot be distinguished; provides little quantitative information on its own.

Conclusion and Recommendations

Assessing the purity of a commercial pharmaceutical intermediate such as 1,2-Diazepan-1-yl(4-nitrophenyl)methanone demands a rigorous, multi-pronged strategy. Relying solely on a single HPLC chromatogram is insufficient and scientifically unsound. A truly validated assessment is achieved through the convergence of orthogonal data.

For any incoming batch of this material, we recommend the following release testing strategy:

  • Primary Assay: An RP-HPLC method, as detailed above, to determine the % purity and impurity profile. The acceptance criterion should be high, typically >98.5%.

  • Identity Confirmation: ¹H NMR to confirm the structure matches the reference.

  • Compositional Verification: Elemental analysis to ensure the experimental %C, H, and N values are within ±0.4% of the theoretical values.[8]

  • Molecular Formula Confirmation: High-resolution mass spectrometry to confirm the exact mass.

By integrating these four distinct analytical techniques, researchers and drug development professionals can build a comprehensive quality dossier for this intermediate, ensuring process reproducibility, regulatory compliance, and the ultimate safety of the final pharmaceutical product.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • G&L Healthcare Advisers. (2025). Updates and impacts: Understanding the EMA's revised guideline on active substances. [Link]

  • ProPharma Group. (2025). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • PMC. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]

  • Technology Networks. (2014). GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • European Medicines Agency. (n.d.). Quality: active substance. [Link]

  • Technology Networks. (2014). GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. [Link]

  • European Medicines Agency. (n.d.). Guideline on Summary of requirements for active substances in the quality part of the dossier. [Link]

  • National Institute of Standards and Technology. (2016). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ECA Academy. (2024). EMA/CHMP: New Guideline Draft on Active Substances published for Comment. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • IFF. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. [Link]

  • Connect Journals. (n.d.). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. [Link]

  • UKEssays.com. (2017). Synthesis and Purification of Nitrophenols. [Link]

  • DLRC Group. (2025). Chemistry of Active Substances Guideline: EMA Request Feedback. [Link]

  • U.S. Food and Drug Administration. (2006). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of new 1,2-diazepine derivative. [Link]

  • Research Journal of Pharmacy and Technology. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. [Link]

  • University of the Punjab. (2011). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • SAS Publishers. (2017). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel research chemical, 1,2-Diazepan-1-yl(4-nitrophenyl)methanone presents a unique combination of chemical moieties that necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Assessment: Understanding the Risks

Nitro-Aromatic Compounds: This class of chemicals is associated with significant health hazards. The nitro group is strongly electron-withdrawing, which can impart toxicity.[1]

  • Toxicity: Aromatic nitro-compounds are known to be toxic and can be readily absorbed through the skin.[2] Acute exposure can lead to cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood), while chronic exposure may result in anemia.[2] Some nitro-aromatic compounds are also considered mutagenic and carcinogenic.[1][3] Overexposure can lead to serious health issues, including gastrointestinal infections, neurological disorders, and organ damage.[4]

  • Thermal Instability: Organic nitro compounds can be thermally sensitive and may decompose violently or explosively at high temperatures.[5] The presence of impurities can lower their thermal stability, increasing the risk of a runaway reaction.[5]

Diazepane Derivatives: The diazepane ring system is a core feature of many pharmacologically active compounds, most notably the benzodiazepines like Diazepam. While the specific toxicological properties of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone are unknown, it is prudent to assume it may have biological activity.

  • Potential Pharmacological Effects: Diazepam and related compounds act on the central nervous system, and exposure can lead to drowsiness, dizziness, and confusion.[6] Therefore, avoiding systemic exposure through all routes is critical.

Routes of Exposure: The primary routes of occupational exposure to this compound are likely to be:

  • Dermal contact: Fat-soluble nitro-compounds are very rapidly absorbed through intact skin.[2]

  • Inhalation: Of dust particles or aerosols.

  • Ingestion: Accidental ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1,2-Diazepan-1-yl(4-nitrophenyl)methanone.[7] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8]

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.To prevent skin contact and absorption.[8] Nitrile offers good chemical resistance to a range of chemicals. Double gloving provides an extra layer of protection in case the outer glove is breached.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes, aerosols, and dust particles.[9][10]
Body Protection A lab coat with long sleeves and tight-fitting cuffs. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coveralls should be worn.[8][11]To protect the skin from contamination.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For weighing powders outside of a ventilated enclosure or when there is a risk of aerosol generation, a NIOSH-certified N95 or higher respirator is recommended.[11][12]To prevent the inhalation of airborne particles.

PPE_Selection_Workflow start Start: Handling 1,2-Diazepan-1-yl(4-nitrophenyl)methanone risk_assessment Perform Risk Assessment: - Quantity - Procedure - Potential for spills/aerosols start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection hand Hand Protection: Double Nitrile Gloves ppe_selection->hand eye Eye/Face Protection: Safety Goggles & Face Shield ppe_selection->eye body Body Protection: Lab Coat +/- Apron/Coveralls ppe_selection->body respiratory Respiratory Protection: (If needed) N95 or higher ppe_selection->respiratory end Proceed with Caution hand->end eye->end body->end respiratory->end

Operational Plan: From Receipt to Experiment

A clear and methodical operational plan is crucial for minimizing the risk of exposure and ensuring the safe handling of this compound.[7]

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[13]

  • It should be stored in a clearly labeled, tightly sealed container.[14]

  • Segregate from incompatible materials, particularly strong oxidizing agents and bases.[13][14]

Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[7]

  • Use appropriate tools such as spatulas and weighing paper to avoid direct contact.

  • Clean the balance and surrounding area thoroughly after use.

Experimental Procedures:

  • Conduct all experimental work involving this compound in a well-ventilated chemical fume hood.[7]

  • Keep the container closed when not in use.[13]

  • Be mindful of the potential for the compound to decompose at elevated temperatures. Avoid unnecessary heating.[5]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[7] Nitro compounds should not be disposed of down the drain.[15]

Waste Segregation and Collection:

  • All solid waste contaminated with 1,2-Diazepan-1-yl(4-nitrophenyl)methanone (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

Disposal Procedures:

  • All chemical waste must be disposed of through your institution's hazardous waste management program.[16]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[15]

Disposal_Workflow start Waste Generation solid_waste Solid Waste (Gloves, Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container waste_pickup Arrange for Hazardous Waste Pickup with EHS solid_container->waste_pickup liquid_container->waste_pickup end Proper Disposal waste_pickup->end

Emergency Procedures: Be Prepared

Spills:

  • In the event of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[17]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[17]

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][18]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[18]

By adhering to these comprehensive safety guidelines, researchers can handle 1,2-Diazepan-1-yl(4-nitrophenyl)methanone with a high degree of safety, ensuring personal well-being and the integrity of their scientific endeavors.

References

  • Nitrocompounds, Aromatic - ILO Encyclopaedia. Available from: [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available from: [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. Available from: [Link]

  • Chemical Storage. University of Wisconsin–Madison. Available from: [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. Available from: [Link]

  • NIH Waste Disposal Guide 2022. Available from: [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available from: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available from: [Link]

  • Nitro Chemical Waste Disposal. Environmental Logistics, Inc. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Safe handling of hazardous drugs. PMC. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diazepan-1-yl(4-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.